![molecular formula C13H12ClN3O4 B2445110 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 865660-45-3](/img/structure/B2445110.png)
5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), from which it can be made . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with various other functional groups including a chloroacetyl group and a 1,3-diazinane-2,4,6-trione group . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite high, due to the presence of several reactive functional groups. For example, the chloroacetyl group could undergo nucleophilic substitution reactions, and the pyrrole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the polar functional groups and the aromatic pyrrole ring. For example, it would likely be soluble in polar organic solvents, and might have a relatively high boiling point for a molecule of its size .Scientific Research Applications
Anticancer Agents: Pyrrolidine derivatives have shown promise as potential anticancer agents. Researchers explore their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways.
Anti-inflammatory Compounds: The pyrrolidine scaffold can be modified to create anti-inflammatory drugs. These compounds may target specific enzymes or receptors involved in inflammatory processes.
Antiviral Activity: Researchers investigate pyrrolidine-based compounds for their antiviral properties. These molecules may inhibit viral replication or entry into host cells.
Analgesics and Pain Management: Pyrrolidine derivatives could serve as analgesics or pain-relieving agents. Their interactions with neurotransmitter receptors may modulate pain perception.
Antioxidants: The pyrrolidine ring’s structural features make it suitable for designing antioxidants. These compounds help protect cells from oxidative stress and prevent damage caused by free radicals.
Antibacterial Agents: Pyrrolidine-containing compounds may exhibit antibacterial activity. Researchers study their effects against various bacterial strains.
Synthetic Strategies
Scientists construct pyrrolidine rings through various synthetic approaches:
Future Directions
The study of pyrrole-containing compounds is a rich field with many potential future directions. These could include the synthesis of new pyrrole-containing compounds with interesting properties, the development of new synthetic methods for constructing the pyrrole ring, or the exploration of the biological activity of these compounds .
properties
IUPAC Name |
5-[(E)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-16-11(19)9(12(20)17(2)13(16)21)4-8-3-7(6-15-8)10(18)5-14/h3-4,6,19H,5H2,1-2H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLQBLNHLIDWNH-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=C(C=N2)C(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=C(C=N2)C(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
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